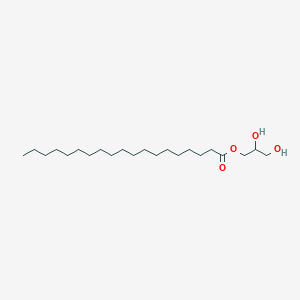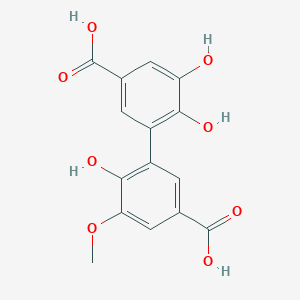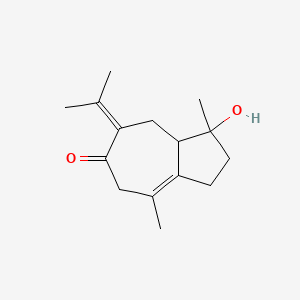![molecular formula C21H29N3O4 B1258711 (Z)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1258711.png)
(Z)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SQ 29,548 is a highly selective antagonist of the thromboxane-prostanoid receptor. This compound is known for its ability to inhibit the aggregation of human platelets and the contraction of smooth muscles induced by thromboxane A2, a major product of arachidonic acid metabolism. Thromboxane A2 plays a key role in platelet aggregation and smooth muscle contraction, making SQ 29,548 a valuable tool in the study of cardiovascular diseases and other related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SQ 29,548 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of SQ 29,548 follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
SQ 29,548 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reactions are typically carried out in organic solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogenating agents such as chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SQ 29,548 can lead to the formation of hydroxylated derivatives, while reduction can lead to the formation of reduced derivatives with different functional groups .
Scientific Research Applications
SQ 29,548 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the thromboxane-prostanoid receptor and its role in various chemical reactions.
Biology: Used to study the role of thromboxane A2 in platelet aggregation and smooth muscle contraction.
Medicine: Investigated for its potential therapeutic applications in the treatment of cardiovascular diseases, hypertension, and other related conditions.
Industry: Used in the development of new drugs and therapeutic agents targeting the thromboxane-prostanoid receptor
Mechanism of Action
SQ 29,548 exerts its effects by selectively binding to the thromboxane-prostanoid receptor, thereby inhibiting the binding of thromboxane A2. This inhibition prevents the activation of the receptor and the subsequent downstream signaling pathways that lead to platelet aggregation and smooth muscle contraction. The molecular targets of SQ 29,548 include the thromboxane-prostanoid receptor and the associated G protein-coupled signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ramatroban: Another selective antagonist of the thromboxane-prostanoid receptor.
Diclofenac: A non-selective antagonist with anti-inflammatory properties.
L-670596: A selective antagonist with similar properties to SQ 29,548
Uniqueness
SQ 29,548 is unique in its high selectivity and potency as a thromboxane-prostanoid receptor antagonist. It has a higher binding affinity and greater inhibitory effects on platelet aggregation and smooth muscle contraction compared to other similar compounds. This makes SQ 29,548 a valuable tool in the study of thromboxane A2 and its role in various physiological and pathological processes .
Properties
Molecular Formula |
C21H29N3O4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(Z)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1- |
InChI Key |
RJNDVCNWVBWHLY-BHQIHCQQSA-N |
Isomeric SMILES |
C1CC2C(C(C1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Synonyms |
7-(3-((2-((phenylamino)carbonyl)hydrazino)methyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid SQ 26538 SQ 28053 SQ 29548 SQ-26,538 SQ-26538 SQ-28053 SQ-29548 SQ26,538 SQ26538 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methylphenyl)methyl]-2,4-dioxo-N-(phenylmethyl)-3-prop-2-enyl-7-quinazolinecarboxamide](/img/structure/B1258631.png)
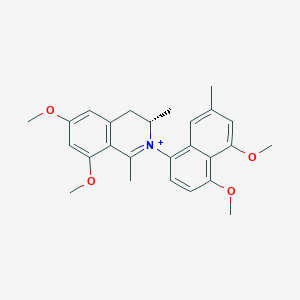
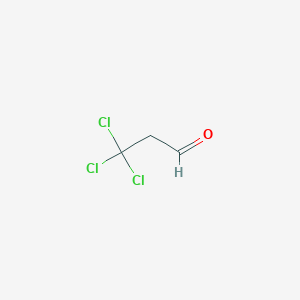
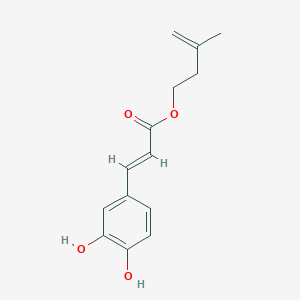
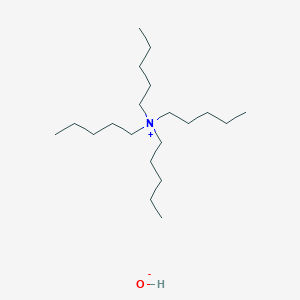


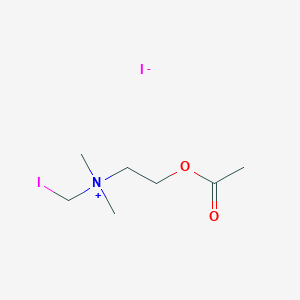
![10-(1-Hydroxy-prop-2-ynyl)-13-methyl-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydro-cyclopenta[a]phenanthren-17-one](/img/structure/B1258642.png)
